molecular formula (C41H53FO4S4)n B1180630 Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe CAS No. 1266549-31-8

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe

Cat. No.: B1180630
CAS No.: 1266549-31-8
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Description

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is a semiconducting polymer commonly used in organic photovoltaics (OPVs). This compound is known for its excellent π-π conjugation and narrow optical band gaps, making it an effective electron donor in polymer solar cells (PSCs) and other optoelectronic applications .

Biochemical Analysis

Biochemical Properties

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} plays a significant role in biochemical reactions, particularly in the field of organic photovoltaics. It interacts with fullerenes to form nanocomposites that enhance light absorption and electron mobility . The polymer’s interaction with fullerenes is characterized by strong π-π stacking interactions, which facilitate efficient charge transfer and separation .

Cellular Effects

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} influences various cellular processes, particularly in the context of photovoltaic applications. It enhances the performance of polymeric solar cells by increasing light absorption and improving electron mobility

Molecular Mechanism

The molecular mechanism of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} involves its role as an electron donor in organic photovoltaics. It forms nanocomposites with fullerenes, which exhibit strong π-π conjugation and narrow optical band gaps . These interactions facilitate efficient charge transfer and separation, leading to enhanced photovoltaic performance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} have been observed to change over time. The polymer is prone to degradation in ambient conditions, which can affect its stability and long-term performance . Studies have shown that the polymer’s stability can be improved by optimizing its formulation and storage conditions .

Dosage Effects in Animal Models

The effects of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} in animal models have not been extensively studied. It is known that the polymer’s performance in photovoltaic applications can vary with different dosages. High doses of the polymer can lead to aggregation and phase separation, which can negatively impact its performance .

Metabolic Pathways

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is involved in metabolic pathways related to its role in organic photovoltaics. It interacts with fullerenes to form nanocomposites that enhance light absorption and electron mobility

Transport and Distribution

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is transported and distributed within cells and tissues primarily through its interactions with fullerenes . These interactions facilitate the polymer’s localization and accumulation in specific cellular compartments, enhancing its performance in photovoltaic applications .

Subcellular Localization

The subcellular localization of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} is influenced by its interactions with fullerenes and other biomolecules . These interactions direct the polymer to specific compartments or organelles, where it can exert its effects on cellular function and photovoltaic performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} typically involves Stille coupling reactions. The monomers used in this process are 4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene and 3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a solvent like chlorobenzene .

Industrial Production Methods

For industrial-scale production, the polymerization process is optimized to ensure high yield and purity. This involves precise control of reaction temperature, typically around 110-120°C, and the use of high-purity reagents. The polymer is then purified through precipitation in methanol and subsequent washing with solvents like acetone and hexane to remove any residual monomers and catalysts .

Chemical Reactions Analysis

Types of Reactions

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this polymer is extensively used in the development of high-efficiency organic solar cells. Its ability to form nanocomposites with fullerenes enhances the light absorption and electron mobility of PSCs .

Biology and Medicine

While its primary applications are in optoelectronics, research is ongoing into its potential use in biosensors and bioelectronics due to its conductive properties and biocompatibility .

Industry

In the industrial sector, this polymer is used in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its stability and efficiency make it a valuable material for flexible and wearable electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} stands out due to its narrow band gap and excellent π-π conjugation, which result in superior light absorption and charge transport properties. This makes it particularly effective in enhancing the performance of organic photovoltaic devices .

Properties

CAS No.

1266549-31-8

Molecular Formula

(C41H53FO4S4)n

Molecular Weight

0

Origin of Product

United States

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